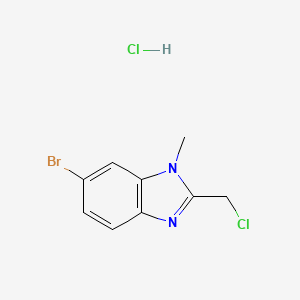

6-bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride

Description

6-Bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride is a halogenated benzodiazole derivative characterized by a benzodiazole core substituted with bromine at position 6, a chloromethyl group at position 2, and a methyl group at position 1. The hydrochloride salt enhances its stability and solubility for synthetic applications. This compound is primarily utilized as a building block in medicinal chemistry and materials science due to its reactive chloromethyl group, which facilitates further functionalization .

Propriétés

IUPAC Name |

6-bromo-2-(chloromethyl)-1-methylbenzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClN2.ClH/c1-13-8-4-6(10)2-3-7(8)12-9(13)5-11;/h2-4H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPZWXYTBDOECV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Br)N=C1CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Overview of Synthesis Strategies

The synthesis of 6-bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride generally involves two key steps:

- Step 1: Bromination of the benzodiazole core at the 6-position.

- Step 2: Chloromethylation at the 2-position, followed by methylation at the nitrogen atom, and finally formation of the hydrochloride salt.

The methods are optimized for industrial scalability, high yield, and purity, often employing halogenating agents, chloromethylating reagents, and appropriate catalysts under controlled conditions.

Bromination of Benzodiazole Core

- Reagents: N-bromosuccinimide (NBS) as the brominating agent, with or without catalysts such as titanium dioxide or iron(III) chloride.

- Solvent: Commonly chloroform or dichloromethane.

- Conditions: Reflux at temperatures between 45°C and 55°C for 9–15 hours, as demonstrated in patent CN105198834B, which details bromination of benzothiazoles (a related structure) under similar conditions.

- Bromination at the 6-position is achieved via electrophilic substitution facilitated by NBS, with titanium dioxide acting as a catalyst to promote regioselectivity and yield.

- The process involves stirring under reflux, followed by filtration, washing with saturated sodium bicarbonate, drying, and recrystallization.

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Brominating agent | N-bromo-succinimide | — | |

| Catalyst | Titanium dioxide | — | |

| Solvent | Chloroform | — | |

| Temperature | 45–55°C | Up to 76.9% | |

| Reaction time | 9–15 hours | — |

Chloromethylation at the 2-Position

- Reagents: Formaldehyde derivatives such as paraformaldehyde or chloromethyl methyl ether, in the presence of acid catalysts or bases.

- Conditions: Reflux in suitable solvents like acetic acid, or in polar aprotic solvents such as dimethylformamide (DMF), often at temperatures around 50–70°C.

- The chloromethylation step introduces a chloromethyl group at the 2-position, which can be achieved via nucleophilic substitution reactions.

- The reaction is often carried out under controlled temperature and inert atmosphere to prevent side reactions.

- The chloromethylation may require subsequent methylation of the nitrogen atom, typically using methyl iodide or methyl sulfate under basic conditions.

Methylation of the Nitrogen Atom

- Reagents: Methyl iodide (CH₃I) or dimethyl sulfate.

- Conditions: Reflux in polar solvents such as acetone or acetonitrile, with bases like potassium carbonate or sodium hydride to facilitate N-methylation.

- The methylation step ensures the formation of the N-methylated benzodiazole core, critical for biological activity and salt formation.

Formation of Hydrochloride Salt

- The free base is dissolved in a suitable solvent (e.g., ethanol or methanol).

- Hydrochloric acid (gas or aqueous solution) is bubbled through or added dropwise.

- The mixture is stirred, and the precipitated hydrochloride salt is filtered, washed, and dried under vacuum.

- The salt formation stabilizes the compound and enhances its solubility for pharmaceutical applications.

Summary of Preparation Method

| Step | Reaction | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| Bromination | Aromatic electrophilic substitution | N-bromo-succinimide, TiO₂ | 45–55°C, 9–15h | 6-bromo derivative |

| Chloromethylation | Nucleophilic substitution | Formaldehyde or chloromethyl methyl ether | 50–70°C, reflux | 2-(Chloromethyl) derivative |

| N-Methylation | Alkylation of nitrogen | Methyl iodide or methyl sulfate | Reflux, base present | N-methylated compound |

| Salt Formation | Acid-base reaction | Hydrochloric acid | Room temperature | Hydrochloride salt |

Additional Considerations and Optimization

- Catalyst Selection: Titanium dioxide enhances regioselectivity during bromination.

- Reaction Monitoring: TLC, NMR, and mass spectrometry are employed to monitor reaction progress.

- Purification: Recrystallization from isopropanol or ethanol ensures high purity.

- Industrial Scale-up: Continuous flow reactors and automated systems optimize yield and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

6-bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

Substitution Products: Various substituted benzodiazoles depending on the nucleophile used.

Oxidation Products: Oxidized derivatives of the benzodiazole ring.

Reduction Products: Dehalogenated benzodiazoles.

Applications De Recherche Scientifique

6-bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 6-bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms enhance its binding affinity to these targets, while the methyl group influences its lipophilicity and membrane permeability. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific target and context.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of halogenated heterocycles, including benzodithiazines and benzodiazoles. Key structural analogs and their differentiating features are outlined below:

Table 1: Structural Comparison of Selected Heterocyclic Compounds

Key Observations :

Physicochemical Properties

Melting points, spectral data, and synthetic yields highlight functional group influences:

Table 2: Physical and Spectral Data Comparison

Key Findings :

- The absence of sulfonyl or hydroxyl groups in the target compound likely results in lower melting points compared to benzodithiazines (e.g., Compound 8, mp >300°C) .

- Chloromethyl and bromine substituents may enhance electrophilic reactivity, making the target compound suitable for nucleophilic substitution reactions, akin to 2-(chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile .

Activité Biologique

6-Bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride is a synthetic compound belonging to the benzodiazole family, characterized by its unique bromine and chloromethyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of enzyme inhibition and receptor binding.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 295.99 g/mol. Its structure includes a benzene ring fused to a diazole ring, with notable halogenated groups that influence its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 295.99 g/mol |

| CAS Number | 1803562-57-3 |

| SMILES | CN1C2=C(C=CC(=C2)Br)N=C1CCl |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of bromine and chlorine enhances its binding affinity, while the methyl group influences lipophilicity and membrane permeability. This allows the compound to modulate enzyme activity, acting as either an inhibitor or an activator depending on the target.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.

- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, indicating its role in cancer therapeutics.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that this compound exhibits cytotoxic effects against human leukemia cell lines (e.g., CEM-13 and U-937), with IC50 values indicating effective inhibition at sub-micromolar concentrations. Flow cytometry assays revealed that the compound induces apoptosis in these cells through activation of caspase pathways.

- Enzyme Interaction Studies : A study involving human carbonic anhydrases (hCA I and II) showed selective inhibition by this compound at nanomolar concentrations, suggesting its potential as a therapeutic agent in conditions where hCA is implicated.

Comparative Analysis with Related Compounds

The unique combination of bromine and chloromethyl groups distinguishes this compound from similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-(Chloromethyl)-1-methyl-1H-benzodiazole | Lacks bromine; different reactivity | Lower binding affinity |

| 6-Bromo-1-methyl-1H-benzodiazole | Lacks chloromethyl; altered chemical behavior | Reduced anticancer effects |

| 6-Bromo-2-(methylthio)-1-methyl-1H-benzodiazole | Contains methylthio instead of chloromethyl; varied properties | Different biological profile |

Q & A

Q. What are the established synthetic routes for 6-bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride?

The compound is typically synthesized via a multi-step approach. A representative method involves:

- Step 1 : Alkylation of a brominated benzodiazole precursor (e.g., methyl-2-amino-5-bromo benzoate) using methane sulfonyl chloride in dichloromethane under alkaline conditions (triethylamine).

- Step 2 : N-Methylation with methyl iodide or similar alkylating agents.

- Step 3 : Cyclization under reflux conditions, followed by recrystallization (ethanol) for purification . Alternative routes may use K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) for nucleophilic substitutions involving the chloromethyl group .

Q. Which analytical techniques are critical for confirming the molecular structure?

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve hydrogen atom positions and validate bond lengths/angles. For example, methylene H atoms can be located via difference Fourier maps and refined freely .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., methyl groups at δ ~3.5 ppm, aromatic protons influenced by bromine’s electronegativity).

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, especially bromine/chlorine isotopic signatures.

Q. How does the chloromethyl group influence reactivity in nucleophilic substitutions?

The chloromethyl group (-CH₂Cl) undergoes nucleophilic substitution (SN2) with amines, thiols, or alkoxides. For example:

- In DMF/K₂CO₃, the Cl atom is displaced by nucleophiles like diethylaminoethylamine to form secondary amines .

- Solvent polarity and base strength (e.g., triethylamine vs. LHMDS) impact reaction rates and by-product formation .

Advanced Research Questions

Q. How can computational chemistry aid in understanding electronic effects of substituents?

Density Functional Theory (DFT) calculations model the electron-withdrawing effects of bromine and chlorine on the benzodiazole ring. Key insights include:

- Charge distribution : Bromine at position 6 increases electrophilicity at the chloromethyl site, favoring nucleophilic attacks.

- Reaction barriers : Transition states for SN2 substitutions can be visualized using software like ORTEP-3 . Crystallographic data (e.g., bond angles from SHELXL refinements) validate computational models .

Q. What strategies resolve contradictions in synthetic yields across different methods?

Discrepancies often arise from:

- Base selection : Stronger bases (e.g., LHMDS) may deprotonate intermediates, altering reaction pathways compared to milder bases like K₂CO₃ .

- Solvent effects : Polar aprotic solvents (DMF, MeCN) enhance nucleophilicity but may promote side reactions (e.g., hydrolysis of -CH₂Cl in aqueous conditions). Troubleshooting involves GC-MS/HPLC monitoring to identify by-products and optimize reaction time/temperature .

Q. How is this compound applied in medicinal chemistry or materials science?

- Pharmacophore development : The chloromethyl group serves as a handle for functionalization. For instance, coupling with indazole or triazole moieties creates kinase inhibitors or antiviral agents .

- Material science : Bromine enhances photostability in organic semiconductors, while the benzodiazole core contributes to π-conjugation in optoelectronic devices .

Methodological Tables

| Parameter | Synthetic Condition | Impact on Yield/Purity |

|---|---|---|

| Base (Triethylamine) | Alkylation at pH ~8–10 | Minimizes sulfonamide by-products |

| Solvent (DMF vs. MeCN) | Polar aprotic for SN2 reactions | Higher nucleophilicity in DMF |

| Temperature (Reflux) | 60–80°C for cyclization | Prevents intermediate degradation |

| Characterization Tool | Key Data | Reference |

|---|---|---|

| X-ray (SHELXL) | C–Cl bond length: ~1.79 Å | |

| ¹H NMR (500 MHz, DMSO-d6) | Methyl singlet: δ 3.42 ppm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.